3-Iodo-2-methyl-1,7-naphthyridin-4(1H)-one
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Overview
Description
3-Iodo-2-methyl-1,7-naphthyridin-4(1H)-one is a heterocyclic compound that belongs to the naphthyridine family. Compounds in this family are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-2-methyl-1,7-naphthyridin-4(1H)-one typically involves the iodination of 2-methyl-1,7-naphthyridin-4(1H)-one. This can be achieved using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under acidic conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of automated reactors and continuous flow systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming various oxidized derivatives.
Reduction: Reduction reactions may lead to the formation of reduced analogs.
Substitution: Halogen substitution reactions can occur, where the iodine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: May be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-Iodo-2-methyl-1,7-naphthyridin-4(1H)-one would depend on its specific biological target. Generally, compounds in this family may interact with enzymes or receptors, inhibiting or modulating their activity. The exact molecular pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-1,7-naphthyridin-4(1H)-one: Lacks the iodine substituent but shares the core structure.
3-Bromo-2-methyl-1,7-naphthyridin-4(1H)-one: Similar structure with a bromine atom instead of iodine.
3-Chloro-2-methyl-1,7-naphthyridin-4(1H)-one: Contains a chlorine atom in place of iodine.
Uniqueness
The presence of the iodine atom in 3-Iodo-2-methyl-1,7-naphthyridin-4(1H)-one may confer unique reactivity and biological activity compared to its halogenated analogs. Iodine is larger and more polarizable than bromine or chlorine, which can influence the compound’s interactions with biological targets and its overall chemical behavior.
Properties
Molecular Formula |
C9H7IN2O |
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Molecular Weight |
286.07 g/mol |
IUPAC Name |
3-iodo-2-methyl-1H-1,7-naphthyridin-4-one |
InChI |
InChI=1S/C9H7IN2O/c1-5-8(10)9(13)6-2-3-11-4-7(6)12-5/h2-4H,1H3,(H,12,13) |
InChI Key |
KCROMMAXXMILJN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)C2=C(N1)C=NC=C2)I |
Origin of Product |
United States |
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